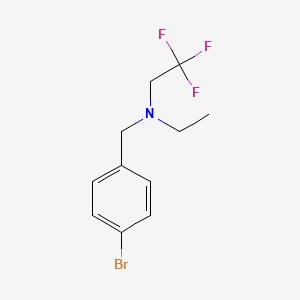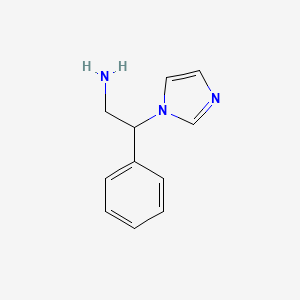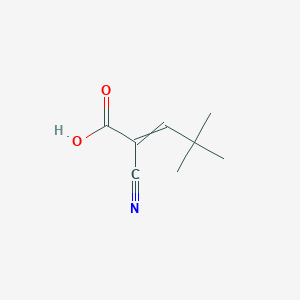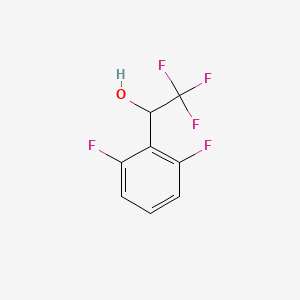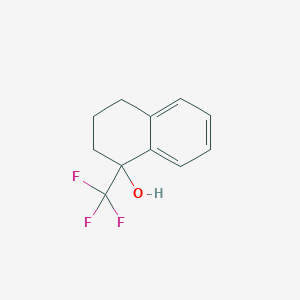
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound characterized by a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 2,3-dimethylphenyl group
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized through the direct fluorination of 1-(2,3-dimethylphenyl)ethan-1-ol using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2,3-dimethylbenzene with a trifluoromethyl group, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone, 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylated alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Trifluoromethylated alkanes.
Substitution: Various halogenated and alkylated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
作用機序
The compound exerts its effects primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Its molecular targets include enzymes and receptors involved in various metabolic pathways.
類似化合物との比較
1-(2,3-Dimethylphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethanone: The ketone form, which is more reactive and has distinct reactivity patterns compared to the alcohol form.
2,3-Dimethylbenzene: The parent aromatic compound without the fluorinated ethan-1-ol moiety, serving as a starting material for synthesis.
These compounds highlight the unique characteristics imparted by the trifluoromethyl group and the hydroxyl group in 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGLVQJRLKLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


